H-Glu(OMe)-OH

描述

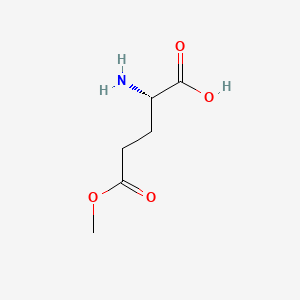

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEYCCHDTIDZAE-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25086-16-2 | |

| Record name | L-Glutamic acid, 5-methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2046171 | |

| Record name | (5)-Methyl L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499-55-4, 25086-16-2 | |

| Record name | 5-Methyl hydrogen L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutamic acid, 5-methyl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025086162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, 5-methyl ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (5)-Methyl L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5)-methyl L-hydrogen glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glutamic acid gamma-methyl ester | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of H-Glu(OMe)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of H-Glu(OMe)-OH, also known as L-Glutamic acid 5-methyl ester. This amino acid derivative is a crucial building block in peptide synthesis and a valuable tool in neuroscience research due to its relationship with the excitatory neurotransmitter L-Glutamic acid.

Core Properties and Identification

This compound is the gamma-methyl ester of L-glutamic acid. This modification protects the side-chain carboxylic acid, allowing for selective reactions at the alpha-amino and alpha-carboxylic acid groups during synthesis.

| Identifier | Value |

| IUPAC Name | (2S)-2-Amino-5-methoxy-5-oxopentanoic acid |

| Synonyms | L-Glutamic acid 5-methyl ester, L-Glutamic acid γ-methyl ester |

| CAS Number | 1499-55-4[1][2] |

| Molecular Formula | C6H11NO4[1] |

| Molecular Weight | 161.16 g/mol [1] |

Physicochemical Data

The following tables summarize the key quantitative physical and chemical properties of this compound, facilitating easy reference and comparison.

Table 1: Physical Properties

| Property | Value | Notes |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 182 °C (decomposes)[1][4] | |

| Boiling Point | 316.1 ± 37.0 °C (Predicted)[3] | |

| Density | 1.3482 (rough estimate)[1] | |

| Optical Rotation | +29° (c=2 in 6 M HCl)[4] | Specific rotation ([α]20/D) |

Table 2: Solubility Data

| Solvent | Solubility | Notes |

| Water | Soluble[1][2] | 100 mg/mL (620.50 mM); may require sonication[2] |

| DMSO | 2 mg/mL (12.41 mM)[2] | May require sonication; hygroscopic DMSO can impact solubility[2] |

| Chloroform | Soluble | |

| Dichloromethane | Soluble | |

| Ethyl Acetate | Soluble | |

| Acetone | Soluble |

Table 3: Acid-Base Properties

| Property | Value | Notes |

| pKa | 2.18 ± 0.10 (Predicted)[1][3] | Refers to the α-carboxylic acid group |

Experimental Protocols

The following sections detail the methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound via Fischer Esterification

A common method for the preparation of this compound is the Fischer esterification of L-Glutamic acid.[5]

Materials:

-

L-Glutamic acid

-

Methanol (B129727) (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Barium Hydroxide (B78521) (Ba(OH)₂)

-

Barium Chloride (BaCl₂) solution

Procedure:

-

Suspend L-Glutamic acid in methanol.

-

Slowly add concentrated sulfuric acid as a catalyst. The amount is typically a percentage of the molar quantity of L-glutamic acid.

-

Allow the esterification reaction to proceed at a controlled temperature (e.g., 30°C) for a specified time (e.g., 1 hour).

-

Neutralize the excess sulfuric acid catalyst by adding barium hydroxide. This will precipitate barium sulfate (B86663).

-

Remove the precipitated barium sulfate by filtration.

-

Recover the excess methanol by distillation.

-

Dissolve the resulting oily residue in water and treat with additional barium hydroxide solution to remove any remaining sulfate ions, monitored by testing with barium chloride solution.

-

Filter to remove the barium sulfate precipitate.

-

Concentrate the filtrate under reduced pressure to induce crystallization.

-

Recrystallize the crude product from a suitable solvent system and dry to obtain pure L-Glutamic acid 5-methyl ester.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point. For this compound, decomposition is observed at the melting point.

Measurement of Optical Rotation

The specific rotation of this compound is measured using a polarimeter.

Materials:

-

This compound sample

-

Volumetric flask

-

Solvent (e.g., 6 M HCl)

-

Polarimeter and sample cell

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of the specified solvent in a volumetric flask to achieve a precise concentration (e.g., 2 g/100 mL).

-

Calibrate the polarimeter with a blank solution (the pure solvent).

-

Fill the polarimeter sample cell with the prepared solution, ensuring no air bubbles are present.

-

Place the sample cell in the polarimeter and measure the observed angle of rotation.

-

Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

Visualizations

The following diagrams illustrate key relationships and workflows involving this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Relationship of this compound to L-Glutamic Acid.

Role in Drug Development and Research

This compound serves as a protected form of L-glutamic acid, which is the most abundant excitatory neurotransmitter in the mammalian central nervous system.[6][7] L-glutamic acid is integral to processes such as learning, memory, and synaptic plasticity.[7] Dysregulation of the glutamatergic system is implicated in various neurological and psychiatric disorders.

In drug development, this compound is a key intermediate in the synthesis of peptides and peptidomimetics that may target glutamate (B1630785) receptors or other components of the central nervous system. Its use allows for the precise incorporation of a glutamic acid residue into a peptide chain, preventing unwanted side reactions at the gamma-carboxyl group.[8] This controlled synthesis is crucial for creating novel therapeutic agents with high specificity and efficacy.

For researchers, this compound is a valuable tool for studying the glutamatergic system. By incorporating it into synthetic peptides or other molecules, scientists can probe the structure and function of glutamate receptors and transporters, contributing to a deeper understanding of neurological processes and the development of new treatments for brain disorders.

References

- 1. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 2. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 3. m.youtube.com [m.youtube.com]

- 4. acnp.org [acnp.org]

- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 6. Glutamate as a neurotransmitter in the healthy brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Glutamate: The Master Neurotransmitter and Its Implications in Chronic Stress and Mood Disorders [frontiersin.org]

- 8. nbinno.com [nbinno.com]

Synthesis of L-Glutamic Acid γ-Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutamic acid γ-methyl ester is a crucial intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its selective synthesis is of paramount importance, presenting unique challenges due to the presence of two carboxyl groups with differing reactivity. This technical guide provides an in-depth overview of the primary chemical and enzymatic pathways for the synthesis of L-Glutamic acid γ-methyl ester. It includes detailed experimental protocols, quantitative data for process optimization, and visual representations of the synthesis pathways and workflows to aid in research and development.

Chemical Synthesis Pathways

The chemical synthesis of L-Glutamic acid γ-methyl ester predominantly relies on the direct esterification of L-glutamic acid in the presence of an acid catalyst or through multi-step processes involving protective groups.

Direct Esterification with Acid Catalysis

Direct esterification is the most straightforward method, utilizing methanol (B129727) as both the solvent and the reactant, with a strong acid catalyst. The regioselectivity towards the γ-carboxyl group is achieved by exploiting the kinetic and thermodynamic differences between the α- and γ-positions.

Concentrated sulfuric acid is a commonly employed catalyst for the esterification of L-glutamic acid. The reaction is typically carried out at a controlled temperature to favor the formation of the γ-monoester.

Experimental Protocol:

-

Suspend L-glutamic acid in methanol.

-

Add concentrated sulfuric acid dropwise while maintaining the temperature at approximately 27°C.

-

Stir the mixture for a defined period (e.g., 120 minutes).

-

Cool the reaction mixture to 0°C.

-

Neutralize the mixture with an aqueous solution of a base such as potassium hydroxide, potassium carbonate, or sodium bicarbonate to a pH of approximately 6.5.[1]

-

Filter the precipitated inorganic salts.

-

Concentrate the filtrate under reduced pressure to induce crystallization of L-Glutamic acid γ-methyl ester.

-

Collect the crystals by filtration, wash with cold methanol, and dry.

A similar protocol described in a patent involves adding an equimolar amount of concentrated H₂SO₄ to dissolve the L-glutamic acid in methanol, followed by a catalytic amount of H₂SO₄ (3-20 mol% relative to L-glutamic acid) and reacting for 1 hour at 30°C. The workup involves neutralization with Ba(OH)₂.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | >60% | [2] |

| Purity | >98% | [2] |

| Methanol Recovery | >95% | [2] |

Thionyl chloride (SOCl₂) is another effective reagent for the synthesis of amino acid esters. It reacts with methanol to form methyl chlorosulfite and HCl in situ, which then catalyze the esterification. This method can also be used to produce the dimethyl ester, which can then be selectively hydrolyzed to the γ-monoester.

Experimental Protocol (for Dimethyl Ester Hydrochloride):

-

To a stirred suspension of L-glutamic acid in methanol at 0°C, add thionyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to days.

-

Concentrate the mixture under reduced pressure to obtain the crude L-glutamic acid dimethyl ester hydrochloride.

-

Recrystallize the product from a suitable solvent system (e.g., methanol/ether).

A specific protocol details adding 0.10 mol of L-glutamic acid and 0.25 mol of thionyl chloride to 300 g of methanol and heating to 60-63°C for 7 hours to obtain L-glutamic acid dimethyl ester hydrochloride.[3]

Quantitative Data (for Dimethyl Ester Hydrochloride):

| Parameter | Value | Reference |

| Yield | 98.1% | [3] |

| Purity | 99.5% (HPLC) | [3] |

Synthesis from L-Pyroglutamic Acid

An alternative route involves the use of L-pyroglutamic acid, a cyclic lactam of L-glutamic acid. This method typically involves the protection of the amino group, followed by ring-opening and esterification.

Experimental Protocol:

-

Esterify L-pyroglutamic acid to its corresponding methyl ester using methanol and an acid catalyst (e.g., sulfuric acid).

-

Protect the amino group of the resulting methyl L-pyroglutamate, for example, with a Boc group.

-

Perform a regioselective ring-opening of the protected pyroglutamate (B8496135) derivative under basic conditions to yield N-protected L-glutamic acid α-methyl ester.

-

Subsequent esterification of the free γ-carboxyl group can be achieved using standard methods.

A process for synthesizing L-γ-methylene glutamic acid esters starts with the derivatization of (2S)-pyroglutamic acid.[4]

Logical Relationship of Synthesis from L-Pyroglutamic Acid:

Caption: Synthesis pathway of L-Glutamic acid γ-methyl ester starting from L-pyroglutamic acid.

Enzymatic Synthesis Pathways

The use of enzymes for the synthesis of amino acid esters offers advantages such as high selectivity, mild reaction conditions, and reduced environmental impact. However, the specific enzymatic synthesis of L-Glutamic acid γ-methyl ester is not as extensively documented as chemical methods. The primary challenge lies in achieving regioselectivity for the γ-carboxyl group.

Potential Enzymatic Approaches

While specific protocols for the direct enzymatic synthesis of L-Glutamic acid γ-methyl ester are scarce, general principles of enzyme-catalyzed esterification can be considered. Lipases and proteases are the most common enzymes used for this purpose.

-

Lipases: These enzymes are known to catalyze esterification reactions in non-aqueous media. The regioselectivity would depend on the specific lipase (B570770) and the reaction conditions. Immobilized lipases, such as those from Candida antarctica, are often used to facilitate catalyst recovery and reuse.

-

Proteases: Enzymes like papain and bromelain (B1164189) have been shown to catalyze the polymerization of L-glutamic acid diethyl ester, indicating their activity on glutamic acid esters. However, these studies have often shown a preference for the α-carboxyl group. Further research into enzyme engineering and reaction condition optimization would be necessary to favor γ-esterification.

One study investigated biocatalytic routes to α-benzyl L-glutamate and found that the protease Alcalase could achieve 81% yield in the α-selective benzylation of N-Boc L-glutamic acid. The same study noted that attempts at enzymatic esterification of unprotected L-glutamic acid with methanol did not yield any product, likely due to the insolubility of the amino acid in the alcohol and an unfavorable reaction equilibrium.

Experimental Workflow for Enzyme Screening:

Caption: A generalized experimental workflow for screening enzymes for the synthesis of L-Glutamic acid γ-methyl ester.

Summary and Outlook

The chemical synthesis of L-Glutamic acid γ-methyl ester via direct esterification with acid catalysis is a well-established and high-yielding method. For applications requiring different protecting group strategies, synthesis from L-pyroglutamic acid offers a viable alternative.

The enzymatic synthesis of L-Glutamic acid γ-methyl ester remains a developing field. While enzymes offer the potential for highly selective and sustainable processes, significant research is required to identify or engineer enzymes with the desired regioselectivity for the γ-carboxyl group of L-glutamic acid and to optimize reaction conditions for industrial-scale production. Future work in this area will likely focus on enzyme screening from diverse sources, protein engineering to alter substrate specificity, and the use of novel reaction media to improve substrate solubility and reaction kinetics.

References

- 1. Regioselective Enzymatic Carboxylation of Bioactive (Poly)phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate [frontiersin.org]

- 3. CN1332152A - Synthesis of L-glutamic acid-5-methyl ester - Google Patents [patents.google.com]

- 4. Protease-catalyzed regioselective polymerization and copolymerization of glutamic acid diethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to H-Glu(OMe)-OH (CAS 1499-55-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Glu(OMe)-OH, also known as L-Glutamic acid 5-methyl ester, is a derivative of the non-essential amino acid L-glutamic acid. With the CAS number 1499-55-4, this compound serves as a crucial building block in various scientific and industrial applications, including peptide synthesis, pharmaceutical development, and neuroscience research. Its esterified gamma-carboxyl group offers unique chemical properties that make it a versatile intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of the technical data and methodologies associated with this compound.

Physicochemical Properties

This compound is typically a white to off-white crystalline powder. It is soluble in water. The following tables summarize its key physicochemical and analytical properties.

| Identifier | Value |

| CAS Number | 1499-55-4 |

| Molecular Formula | C6H11NO4 |

| Molecular Weight | 161.16 g/mol |

| Appearance | White to off-white powder/crystal |

| Melting Point | 182 °C (decomposes) |

| Optical Rotation | [α]20/D +28.0° to +30.0° (c=2, 6N HCl) |

| Purity | Typically >98% (HPLC) |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.7 | s | -OCH₃ |

| ~3.6 | t | α-CH |

| ~2.4 | t | γ-CH₂ |

| ~2.0 | m | β-CH₂ |

Note: Spectral data is predicted and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

| Chemical Shift (ppm) | Assignment |

| ~175 | C=O (ester) |

| ~173 | C=O (acid) |

| ~53 | α-CH |

| ~52 | -OCH₃ |

| ~30 | γ-CH₂ |

| ~27 | β-CH₂ |

Note: Spectral data is predicted and may vary based on solvent and experimental conditions.

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400-2500 | O-H stretch | Carboxylic acid |

| ~2950 | C-H stretch | Aliphatic |

| ~1735 | C=O stretch | Ester |

| ~1640 | N-H bend | Amine |

| ~1400 | O-H bend | Carboxylic acid |

Note: Peak positions are approximate and can be influenced by the sample preparation method.

Mass Spectrometry

| m/z | Interpretation |

| 162.07 | [M+H]⁺ |

| 144.06 | [M-H₂O+H]⁺ |

| 130.05 | [M-OCH₃+H]⁺ |

| 102.05 | [M-COOCH₃+H]⁺ |

Note: Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of L-glutamic acid 5-methyl ester involves the esterification of L-glutamic acid in methanol (B129727) with an acid catalyst.

Materials:

-

L-Glutamic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Barium hydroxide (B78521) (Ba(OH)₂)

-

Barium chloride (BaCl₂) solution (for testing)

-

Water

Procedure:

-

Suspend L-glutamic acid in methanol.

-

Add an equimolar amount of concentrated H₂SO₄ to dissolve the L-glutamic acid.

-

Add a catalytic amount of concentrated H₂SO₄ (3-20 mol% relative to L-glutamic acid).

-

Stir the reaction mixture at 30°C for 1 hour.

-

Neutralize the catalytic H₂SO₄ with Ba(OH)₂.

-

Distill off the methanol to obtain an oily residue.

-

Dissolve the oily residue in water.

-

Add an aqueous solution of Ba(OH)₂ to precipitate the remaining H₂SO₄ as BaSO₄.

-

Test for the complete removal of sulfate (B86663) ions using a BaCl₂ solution.

-

Filter off the BaSO₄ precipitate and wash the filter cake thoroughly with water.

-

Concentrate the filtrate under reduced pressure to induce crystallization.

-

Recrystallize the product from a methanol/water mixture, cool in a refrigerator, and filter the crystals.

-

Wash the crystals with cold methanol and dry to obtain the final product.

Caption: Synthesis workflow for this compound.

Purification Protocol

Purification of this compound is primarily achieved through recrystallization.

Materials:

-

Crude this compound

-

Methanol

-

Water

-

Ice bath

Procedure:

-

Dissolve the crude this compound in a minimal amount of a hot methanol/water mixture.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Place the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold methanol to remove impurities.

-

Dry the purified crystals under vacuum.

Caption: Purification workflow for this compound.

HPLC Analysis Method

High-Performance Liquid Chromatography (HPLC) is used to determine the purity of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

-

A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH ~7) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving a known amount of the synthesized product in the mobile phase.

-

Set the column temperature (e.g., 30°C) and the flow rate (e.g., 1.0 mL/min).

-

Set the UV detector to an appropriate wavelength (e.g., 210 nm).

-

Inject the standard and sample solutions into the HPLC system.

-

Analyze the resulting chromatograms to determine the retention time and peak area of this compound.

-

Calculate the purity of the sample by comparing its peak area to that of the standard.

Caption: HPLC analysis workflow for this compound.

Biological Context and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, its biological relevance is understood in the context of its parent molecule, L-glutamic acid, a pivotal neurotransmitter in the central nervous system. L-glutamic acid is the primary excitatory neurotransmitter and is involved in numerous physiological processes, including learning and memory.

A key metabolic pathway involving glutamate (B1630785) is the glutamate-glutamine cycle , which occurs between neurons and glial cells (astrocytes). This cycle is crucial for replenishing the neurotransmitter pool of glutamate and for detoxifying the brain of excess glutamate and ammonia.

The Glutamate-Glutamine Cycle

-

Release: Upon neuronal excitation, glutamate is released from the presynaptic neuron into the synaptic cleft.

-

Uptake: Glutamate is taken up by nearby astrocytes via excitatory amino acid transporters (EAATs).

-

Conversion: Inside the astrocyte, the enzyme glutamine synthetase converts glutamate to glutamine.

-

Transport: Glutamine is then transported out of the astrocyte and back into the presynaptic neuron.

-

Re-synthesis: Within the neuron, the enzyme glutaminase (B10826351) converts glutamine back into glutamate, which is then repackaged into synaptic vesicles for future release.

Caption: The Glutamate-Glutamine Cycle.

Applications in Research and Development

This compound is a valuable tool for researchers and drug development professionals.

-

Peptide Synthesis: It serves as a protected form of glutamic acid, allowing for the stepwise synthesis of peptides with specific sequences.

-

Chiral Building Block: Its defined stereochemistry makes it an important starting material for the asymmetric synthesis of complex organic molecules.

-

Neuroscience Research: As a glutamate derivative, it can be used in studies related to glutamatergic neurotransmission and the development of novel therapeutics for neurological disorders.

-

Drug Discovery: It can be incorporated into lead compounds to modify their physicochemical properties, such as solubility and membrane permeability, to enhance their pharmacokinetic profiles.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS).

Unveiling the Molecular Weight of H-Glu(OMe)-OH: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the molecular weight of L-Glutamic acid γ-methyl ester, scientifically designated as H-Glu(OMe)-OH. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed breakdown of its molecular composition and the methodology for its molecular weight determination.

Chemical Identity and Molecular Formula

This compound, a derivative of the non-essential amino acid L-glutamic acid, plays a role in various biochemical processes. Its unique structure, featuring a methyl ester at the gamma-carboxyl group, is crucial to its function. The established molecular formula for this compound is C₆H₁₁NO₄ .[1][2][3]

Determination of Molecular Weight

The molecular weight of a compound is a fundamental physical property, calculated by summing the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula and the standard atomic weights of carbon, hydrogen, nitrogen, and oxygen as recommended by the International Union of Pure and Applied Chemistry (IUPAC).

Experimental Protocol: Calculation of Molecular Weight

The molecular weight of this compound was calculated using the following protocol:

-

Identify the molecular formula: The molecular formula was confirmed as C₆H₁₁NO₄ through spectroscopic analysis and literature review.[1][2][3]

-

Determine the count of each element:

-

Carbon (C): 6 atoms

-

Hydrogen (H): 11 atoms

-

Nitrogen (N): 1 atom

-

Oxygen (O): 4 atoms

-

-

Obtain the standard atomic weights of each element:

-

Calculate the total weight for each element:

-

Carbon: 6 atoms * 12.011 amu/atom = 72.066 amu

-

Hydrogen: 11 atoms * 1.008 amu/atom = 11.088 amu

-

Nitrogen: 1 atom * 14.007 amu/atom = 14.007 amu

-

Oxygen: 4 atoms * 15.999 amu/atom = 63.996 amu

-

-

Sum the weights to determine the molecular weight:

-

Molecular Weight = 72.066 + 11.088 + 14.007 + 63.996 = 161.157 amu

-

The calculated molecular weight is often expressed in grams per mole ( g/mol ) for practical laboratory applications. Therefore, the molar mass of this compound is 161.157 g/mol . This value is consistent with the experimentally determined and published molecular weight of approximately 161.16 g/mol .[1][3][7]

Data Presentation: Atomic Composition and Molecular Weight

The following table summarizes the quantitative data used in the determination of the molecular weight of this compound.

| Element (Symbol) | Number of Atoms | Standard Atomic Weight (amu) | Total Atomic Weight (amu) |

| Carbon (C) | 6 | 12.011[4] | 72.066 |

| Hydrogen (H) | 11 | 1.008[3][5] | 11.088 |

| Nitrogen (N) | 1 | 14.007[6] | 14.007 |

| Oxygen (O) | 4 | 15.999[2] | 63.996 |

| Total | 22 | 161.157 |

Visualization of Molecular Structure

To provide a clear representation of the molecular architecture of this compound, the following diagram has been generated using the DOT language.

References

- 1. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 2. Oxygen - Wikipedia [en.wikipedia.org]

- 3. Hydrogen - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. quora.com [quora.com]

- 6. Nitrogen - Wikipedia [en.wikipedia.org]

- 7. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

H-Glu(OMe)-OH: A Comprehensive Technical Guide on Structure, Stereochemistry, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-Glu(OMe)-OH, also known as L-Glutamic acid 5-methyl ester, a crucial derivative of the excitatory neurotransmitter L-glutamic acid. This document details its chemical structure, stereochemistry, physicochemical properties, and provides comprehensive experimental protocols for its synthesis and characterization.

Core Concepts: Structure and Stereochemistry

This compound is the gamma-methyl ester of L-glutamic acid. The designation "L" refers to the stereochemical configuration at the alpha-carbon (Cα), indicating that the amino group is on the left side in a Fischer projection, corresponding to an (S) configuration in the Cahn-Ingold-Prelog system. This specific stereoisomer is of significant interest in neuroscience and medicinal chemistry as it serves as a protected form of L-glutamic acid, allowing for selective chemical modifications and the study of glutamate's biological functions.[1][2]

The presence of the methyl ester at the gamma-carboxyl group prevents its participation in certain reactions, thereby directing chemical transformations to the alpha-carboxyl or the amino group. This characteristic makes it a valuable building block in peptide synthesis and the development of glutamatergic signaling modulators.

Below is a diagram illustrating the chemical structure and stereochemistry of this compound.

Caption: Chemical structure of this compound highlighting the (S)-stereocenter.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C6H11NO4 | [2] |

| Molecular Weight | 161.16 g/mol | [2] |

| Melting Point | 182 °C (decomposes) | [2] |

| Optical Rotation [α]D | +28° (c=2, 6N HCl) | [3] |

| CAS Number | 1499-55-4 | [2] |

| ¹H NMR (300 MHz, CD3OD) | δ 2.2 (2H, m), 2.6 (2H, m), 3.7 (3H, s), 4.1 (1H, t) | [2] |

| ¹³C NMR (75 MHz, CD3OD) | δ 26.6, 30.4, 52.5, 53.2, 171.4, 174.3 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below. These protocols are based on established chemical literature and offer reliable methods for laboratory-scale preparation.

Protocol 1: Synthesis via Trimethylsilyl (B98337) Chloride

This method provides a high-yield synthesis of L-glutamic acid-5-methyl ester under mild conditions.[2]

Materials:

-

L-glutamic acid (22.1 g, 0.15 mol)

-

Methanol (B129727) (450 mL)

-

Trimethylsilyl chloride (TMSCl, 35.9 g, 0.33 mol)

-

Nitrogen gas supply

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Suspend L-glutamic acid in methanol in a round-bottom flask at room temperature under a nitrogen atmosphere.

-

Slowly add trimethylsilyl chloride dropwise over 5 minutes with stirring. The solid should dissolve during the addition.

-

After complete addition, stir the reaction mixture for an additional 5 minutes.

-

Concentrate the reaction mixture using a rotary evaporator.

-

Dry the resulting white solid in a vacuum oven at 40 °C to obtain pure L-glutamic acid-5-methyl ester.

Expected Yield: ~30.0 g (100%)[2]

Protocol 2: Synthesis using Sulfuric Acid as a Catalyst

This protocol describes a classical esterification method using a strong acid catalyst.[3]

Materials:

-

L-glutamic acid

-

Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Barium Hydroxide (Ba(OH)₂)

-

Barium Chloride (BaCl₂) solution

-

Water

-

Filtration apparatus

-

Rotary evaporator (vacuum distillation setup)

-

Refrigerator

Procedure:

-

Dissolve L-glutamic acid in methanol.

-

Add an equimolar amount of concentrated H₂SO₄ to facilitate the dissolution of L-glutamic acid.

-

Add a catalytic amount of concentrated H₂SO₄ (3-20 mol% relative to L-glutamic acid).

-

Stir the reaction mixture at 30 °C for 1 hour.

-

Neutralize the catalytic H₂SO₄ by adding Ba(OH)₂.

-

Distill off the methanol under reduced pressure.

-

Dissolve the resulting oily residue in water.

-

Add an aqueous solution of Ba(OH)₂ to precipitate the remaining sulfate (B86663) ions. Monitor the precipitation with BaCl₂ solution until no more precipitate forms.

-

Filter off the barium sulfate precipitate and wash the filter cake thoroughly with water.

-

Concentrate the filtrate under reduced pressure (10-60 mmHg) until crystallization occurs.

-

Recrystallize the product from the refrigerator.

-

Filter the crystals, wash with cold methanol, and dry to obtain L-glutamic acid-5-methyl ester.

Expected Yield: >60%[3]

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Role in Glutamatergic Signaling Pathways

L-glutamic acid is the primary excitatory neurotransmitter in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[4][5] It exerts its effects by binding to ionotropic (iGluRs) and metabotropic (mGluRs) glutamate (B1630785) receptors on postsynaptic neurons.[6]

This compound, as a protected derivative of L-glutamic acid, is not typically found endogenously but is a vital tool for researchers studying the glutamatergic system.[1] By masking the gamma-carboxyl group, it allows for specific chemical manipulations at other sites of the molecule, facilitating the synthesis of novel probes, inhibitors, and receptor ligands to dissect the complex signaling pathways regulated by glutamate.[1]

The diagram below outlines the central role of glutamate in synaptic transmission and indicates how derivatives like this compound are utilized in its study.

Caption: Role of glutamate in synaptic signaling and the use of this compound.

References

The Biological Activity of Glutamic Acid Methyl Ester: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid methyl ester is a derivative of the non-essential amino acid L-glutamic acid, a pivotal molecule in cellular metabolism and the primary excitatory neurotransmitter in the mammalian central nervous system.[1][2] While glutamic acid itself is extensively studied, its methyl ester derivative is predominantly utilized in synthetic chemistry, particularly as a protected form of glutamic acid in peptide synthesis.[3][4][5] However, emerging evidence suggests that the esterification of amino acids can modulate their biological activity, prompting an investigation into the pharmacological profile of glutamic acid methyl ester.

This technical guide provides a comprehensive overview of the known and potential biological activities of glutamic acid methyl ester. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to explore its therapeutic potential. The guide will focus on its potential role in insulin (B600854) secretion, its interaction with neuronal signaling pathways, and will provide the methodologies to investigate these effects.

Known and Potential Biological Activities

Modulation of Insulin Secretion

A significant area of interest is the potential for glutamic acid methyl ester to modulate insulin secretion. Research has demonstrated that the methyl esters of other amino acids, such as L-phenylalanine and L-serine, potentiate glucose-stimulated insulin release from pancreatic islets.[6][7] This effect is correlated with the activation of islet glutamate (B1630785) dehydrogenase (GDH).[6][8] GDH is a mitochondrial enzyme that catalyzes the oxidative deamination of glutamate to α-ketoglutarate, a key intermediate in the Krebs cycle, thereby increasing ATP production and triggering insulin exocytosis.[9][10]

It is hypothesized that glutamic acid methyl ester, by virtue of its structural similarity to other amino acid esters, may also serve as a substrate or activator of GDH, leading to enhanced insulin secretion.

Quantitative Data

As of the latest literature review, there is a significant lack of direct quantitative pharmacological data for glutamic acid methyl ester. The following table reflects this gap in knowledge and will be updated as new research becomes available.

| Target | Assay Type | Species | Test System | Value | Reference |

| Glutamate Dehydrogenase | Enzyme Activity | Mouse | Pancreatic Islets | Potentiation of activity by other amino acid methyl esters | [6] |

| Glutamate Receptors (NMDA, AMPA) | Radioligand Binding | - | - | Data Not Available | - |

| Neuronal Excitability | Electrophysiology | - | - | Data Not Available | - |

Signaling Pathways

Glutamate Dehydrogenase Pathway in Insulin Secretion

The proposed mechanism for the potentiation of insulin secretion by amino acid methyl esters involves the activation of glutamate dehydrogenase (GDH) in pancreatic β-cells. The following diagram illustrates this signaling cascade.

Caption: Proposed signaling pathway for glutamic acid methyl ester-potentiated insulin secretion.

Experimental Protocols

The following are detailed, adaptable protocols for key experiments to characterize the biological activity of glutamic acid methyl ester.

In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets

This protocol is adapted from established methods for measuring glucose-stimulated insulin secretion (GSIS).[4]

Objective: To determine the effect of glutamic acid methyl ester on insulin secretion from isolated pancreatic islets under basal and glucose-stimulated conditions.

Materials:

-

Collagenase P

-

Hanks' Balanced Salt Solution (HBSS)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA

-

Glucose solutions (e.g., 2.8 mM and 16.7 mM)

-

Glutamic acid methyl ester stock solution

-

Insulin ELISA kit

Procedure:

-

Islet Isolation: Isolate pancreatic islets from mice or rats using collagenase digestion followed by density gradient centrifugation.

-

Islet Culture: Culture isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 11.1 mM glucose to allow for recovery.

-

Pre-incubation: Hand-pick islets of similar size and place batches of 10 islets into wells of a 24-well plate. Pre-incubate the islets in KRB buffer containing 2.8 mM glucose for 1-2 hours at 37°C to establish a basal rate of insulin secretion.

-

Incubation with Test Compounds:

-

Basal: Replace the pre-incubation buffer with fresh KRB buffer containing 2.8 mM glucose with or without various concentrations of glutamic acid methyl ester.

-

Stimulated: Replace the pre-incubation buffer with KRB buffer containing 16.7 mM glucose with or without various concentrations of glutamic acid methyl ester.

-

-

Incubate for 1 hour at 37°C.

-

Sample Collection: Collect the supernatant from each well.

-

Insulin Measurement: Quantify the insulin concentration in the supernatants using a commercially available insulin ELISA kit.

-

Data Analysis: Normalize insulin secretion to the number of islets or total protein content. Compare insulin secretion in the presence of glutamic acid methyl ester to the control conditions.

Caption: Workflow for the in vitro insulin secretion assay.

Radioligand Binding Assay for Glutamate Receptors

This protocol provides a general framework for assessing the binding affinity of glutamic acid methyl ester to glutamate receptors (e.g., NMDA, AMPA).

Objective: To determine if glutamic acid methyl ester binds to specific glutamate receptor subtypes and to quantify its binding affinity (Ki).

Materials:

-

Cell line or brain tissue expressing the receptor of interest

-

Radiolabeled ligand specific for the target receptor (e.g., [³H]MK-801 for NMDA receptors)

-

Binding buffer

-

Glutamic acid methyl ester

-

Unlabeled specific ligand for determining non-specific binding

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from the expressing cell line or brain tissue by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of glutamic acid methyl ester (as the competitor).

-

Incubation: Incubate the plate at an appropriate temperature and for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (glutamic acid methyl ester) concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Caption: General workflow for a radioligand binding assay.

Western Blot for MAPK/mTOR Signaling Pathway Activation

This protocol can be used to investigate if glutamic acid methyl ester modulates the MAPK or mTOR signaling pathways.

Objective: To assess the phosphorylation status of key proteins in the MAPK (e.g., ERK1/2) and mTOR (e.g., S6K, 4E-BP1) pathways in response to glutamic acid methyl ester treatment.

Materials:

-

Cell line of interest (e.g., neuronal cells, pancreatic β-cells)

-

Cell culture medium and supplements

-

Glutamic acid methyl ester

-

Lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (total and phosphorylated forms of target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and then treat with various concentrations of glutamic acid methyl ester for different time points. Include positive and negative controls.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total form of the target protein to ensure equal loading.

-

Data Analysis: Quantify the band intensities and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.

Caption: Workflow for Western blot analysis of signaling pathways.

Conclusion and Future Directions

Glutamic acid methyl ester remains a molecule with underexplored biological activity. While its primary application is in synthetic chemistry, preliminary evidence from related compounds suggests a potential role in modulating insulin secretion through the activation of glutamate dehydrogenase. The lack of direct quantitative data on its interaction with key neuronal receptors highlights a significant gap in our understanding of its pharmacological profile.

Future research should focus on systematically evaluating the biological effects of glutamic acid methyl ester using the protocols outlined in this guide. Key areas of investigation include:

-

Quantitative pharmacological characterization: Determining the binding affinities and functional potencies of glutamic acid methyl ester at various glutamate receptor subtypes.

-

Confirmation of insulinotropic effects: Directly testing the effect of glutamic acid methyl ester on insulin secretion in isolated islets and whole-animal models.

-

Metabolic stability: Investigating the rate of hydrolysis of glutamic acid methyl ester to glutamic acid in different biological systems to distinguish the activity of the ester from its parent molecule.

-

Screening for novel activities: Broadly profiling glutamic acid methyl ester against a range of biological targets to uncover novel therapeutic applications.

By providing a framework for its investigation, this technical guide aims to stimulate further research into the biological activity of glutamic acid methyl ester and unlock its potential as a novel pharmacological agent.

References

- 1. Glutamic acid - Wikipedia [en.wikipedia.org]

- 2. The metabolism of glutamate: biochemical and physiological aspects | Laboratorinė medicina. 2013, t. 15, Nr. 3, p. 155-163 [llmd.lt]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. Potentiation of insulin release in response to amino acid methyl esters correlates to activation of islet glutamate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. karger.com [karger.com]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Regulation of glutamate metabolism and insulin secretion by glutamate dehydrogenase in hypoglycemic children - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of H-Glu(OMe)-OH in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of L-Glutamic acid γ-methyl ester, commonly referred to as H-Glu(OMe)-OH. Understanding the solubility of this compound is critical for its application in peptide synthesis, drug discovery, and various other biochemical processes. This document offers quantitative solubility data, detailed experimental protocols, and a workflow for its synthesis, serving as an essential resource for professionals in the field.

Core Solubility Data

The solubility of this compound has been determined in a range of common laboratory solvents at various temperatures. The following tables summarize the quantitative solubility data, presented in both mole fraction (x) and milligrams per milliliter (mg/mL) for ease of use in practical laboratory settings. The data is derived from a comprehensive study utilizing the gravimetric method.[1]

Table 1: Solubility of this compound in Various Solvents (283.15 K to 303.15 K)

| Solvent | Temperature (K) | Mole Fraction (10^4 * x) | Solubility (mg/mL) |

| Water | 283.15 | 321.43 | 55.45 |

| 288.15 | 360.25 | 62.33 | |

| 293.15 | 398.78 | 69.31 | |

| 298.15 | 425.69 | 74.24 | |

| 303.15 | 465.81 | 81.79 | |

| Methanol | 283.15 | 10.15 | 1.63 |

| 288.15 | 11.24 | 1.81 | |

| 293.15 | 12.58 | 2.03 | |

| 298.15 | 13.79 | 2.23 | |

| 303.15 | 15.11 | 2.45 | |

| Ethanol | 283.15 | 1.63 | 0.26 |

| 288.15 | 1.84 | 0.30 | |

| 293.15 | 1.99 | 0.32 | |

| 298.15 | 2.12 | 0.34 | |

| 303.15 | 2.35 | 0.38 | |

| 1-Propanol | 283.15 | 0.88 | 0.14 |

| 288.15 | 0.96 | 0.16 | |

| 293.15 | 1.05 | 0.17 | |

| 298.15 | 1.16 | 0.19 | |

| 303.15 | 1.29 | 0.21 | |

| 2-Propanol | 283.15 | 1.08 | 0.18 |

| 288.15 | 1.19 | 0.20 | |

| 293.15 | 1.31 | 0.21 | |

| 298.15 | 1.44 | 0.23 | |

| 303.15 | 1.58 | 0.25 | |

| Acetone | 283.15 | 1.68 | 0.27 |

| 288.15 | 1.87 | 0.30 | |

| 293.15 | 2.04 | 0.33 | |

| 298.15 | 2.21 | 0.36 | |

| 303.15 | 2.43 | 0.39 | |

| 2-Butanone | 283.15 | 0.81 | 0.13 |

| 288.15 | 0.89 | 0.14 | |

| 293.15 | 0.98 | 0.16 | |

| 298.15 | 1.07 | 0.17 | |

| 303.15 | 1.18 | 0.19 | |

| Acetonitrile | 283.15 | 0.25 | 0.04 |

| 288.15 | 0.28 | 0.05 | |

| 293.15 | 0.31 | 0.05 | |

| 298.15 | 0.34 | 0.05 | |

| 303.15 | 0.38 | 0.06 | |

| 1,4-Dioxane | 283.15 | 2.45 | 0.40 |

| 288.15 | 2.73 | 0.45 | |

| 293.15 | 3.01 | 0.49 | |

| 298.15 | 3.31 | 0.54 | |

| 303.15 | 3.65 | 0.60 | |

| Ethyl Acetate | 283.15 | 1.08 | 0.18 |

| 288.15 | 1.20 | 0.20 | |

| 293.15 | 1.32 | 0.21 | |

| 298.15 | 1.45 | 0.23 | |

| 303.15 | 1.60 | 0.26 | |

| n-Hexane | 283.15 | 0.97 | 0.16 |

| 288.15 | 1.08 | 0.18 | |

| 293.15 | 1.19 | 0.19 | |

| 298.15 | 1.32 | 0.21 | |

| 303.15 | 1.46 | 0.23 | |

| Dichloromethane | 283.15 | 0.18 | 0.03 |

| 288.15 | 0.20 | 0.03 | |

| 293.15 | 0.22 | 0.04 | |

| 298.15 | 0.24 | 0.04 | |

| 303.15 | 0.27 | 0.04 |

Table 2: Solubility of this compound in Various Solvents (308.15 K to 323.15 K)

| Solvent | Temperature (K) | Mole Fraction (10^4 * x) | Solubility (mg/mL) |

| Water | 308.15 | 504.36 | 89.00 |

| 313.15 | 545.17 | 96.95 | |

| 318.15 | 589.65 | 105.51 | |

| 323.15 | 638.12 | 114.77 | |

| Methanol | 308.15 | 16.59 | 2.70 |

| 313.15 | 18.23 | 2.98 | |

| 318.15 | 20.06 | 3.29 | |

| 323.15 | 22.08 | 3.63 | |

| Ethanol | 308.15 | 2.59 | 0.42 |

| 313.15 | 2.86 | 0.46 | |

| 318.15 | 3.15 | 0.51 | |

| 323.15 | 3.48 | 0.56 | |

| 1-Propanol | 308.15 | 1.42 | 0.23 |

| 313.15 | 1.57 | 0.25 | |

| 318.15 | 1.74 | 0.28 | |

| 323.15 | 1.92 | 0.31 | |

| 2-Propanol | 308.15 | 1.74 | 0.28 |

| 313.15 | 1.92 | 0.31 | |

| 318.15 | 2.12 | 0.34 | |

| 323.15 | 2.34 | 0.38 | |

| Acetone | 308.15 | 2.67 | 0.43 |

| 313.15 | 2.94 | 0.47 | |

| 318.15 | 3.24 | 0.52 | |

| 323.15 | 3.57 | 0.58 | |

| 2-Butanone | 308.15 | 1.30 | 0.21 |

| 313.15 | 1.43 | 0.23 | |

| 318.15 | 1.58 | 0.25 | |

| 323.15 | 1.74 | 0.28 | |

| Acetonitrile | 308.15 | 0.42 | 0.07 |

| 313.15 | 0.46 | 0.07 | |

| 318.15 | 0.51 | 0.08 | |

| 323.15 | 0.56 | 0.09 | |

| 1,4-Dioxane | 308.15 | 4.02 | 0.66 |

| 313.15 | 4.43 | 0.73 | |

| 318.15 | 4.88 | 0.80 | |

| 323.15 | 5.38 | 0.89 | |

| Ethyl Acetate | 308.15 | 1.76 | 0.28 |

| 313.15 | 1.94 | 0.31 | |

| 318.15 | 2.14 | 0.34 | |

| 323.15 | 2.36 | 0.38 | |

| n-Hexane | 308.15 | 1.61 | 0.26 |

| 313.15 | 1.78 | 0.29 | |

| 318.15 | 1.96 | 0.32 | |

| 323.15 | 2.16 | 0.35 | |

| Dichloromethane | 308.15 | 0.30 | 0.05 |

Experimental Protocol: Gravimetric Method for Solubility Determination

The quantitative solubility data presented was obtained using a static gravimetric method. This reliable technique involves measuring the mass of solute that dissolves in a known mass of solvent to form a saturated solution at a specific temperature.

Materials and Equipment:

-

This compound (solute)

-

Selected solvents (analytical grade)

-

Analytical balance (readability ± 0.1 mg)

-

Thermostatic water bath

-

Isothermal mechanical shaker

-

Drying oven

-

Glass vials with magnetic stirrers

-

Syringes with 0.45 μm filters

-

Pre-weighed weighing bottles

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known mass of the chosen solvent in a sealed glass vial.

-

Equilibration: The vials are placed in a thermostatic water bath equipped with an isothermal mechanical shaker. The temperature is maintained at the desired level (e.g., 283.15 K) and the mixture is continuously agitated for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, agitation is stopped, and the vials are left undisturbed in the thermostatic bath for at least 12 hours to allow for the complete sedimentation of the undissolved solid.

-

Sample Withdrawal: A sample of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature, fitted with a 0.45 μm filter to prevent any solid particles from being transferred.

-

Gravimetric Analysis: The withdrawn saturated solution is immediately transferred to a pre-weighed weighing bottle, and the total mass is recorded.

-

Solvent Evaporation: The weighing bottle containing the saturated solution is placed in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 323.15 K) until a constant mass is achieved.

-

Mass Determination: The weighing bottle is cooled to room temperature in a desiccator and weighed again to determine the mass of the dissolved this compound.

-

Calculation: The mole fraction solubility (x) is calculated using the following formula:

x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

where:

-

m_solute is the mass of the dissolved this compound

-

M_solute is the molar mass of this compound (161.16 g/mol )

-

m_solvent is the mass of the solvent

-

M_solvent is the molar mass of the solvent

-

-

Conversion to mg/mL: The mole fraction solubility is converted to mg/mL using the densities of the pure solvents at the corresponding temperatures.

Workflow and Synthesis

This compound is a key intermediate in the synthesis of various molecules, including peptides and pharmaceuticals. The following diagram illustrates a typical workflow for the synthesis of this compound.

This workflow outlines the key stages in the synthesis of this compound, from the initial esterification of L-Glutamic acid to the final purification of the product. This process is crucial for producing the high-purity this compound required for subsequent applications in research and development.

References

In-Depth Technical Guide: Safety and Handling of H-Glu(OMe)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for H-Glu(OMe)-OH (L-Glutamic acid α-methyl ester), a derivative of the nonessential amino acid glutamic acid. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize potential exposure risks.

Chemical Identification and Properties

Summarized below are the key identifiers and physicochemical properties of this compound.

| Property | Value | Reference |

| Chemical Name | L-Glutamic acid α-methyl ester | [1] |

| Synonyms | H-Glu-OMe, (S)-4-amino-5-methoxy-5-oxopentanoic acid | [1] |

| CAS Number | 6384-08-3 | [1] |

| Molecular Formula | C6H11NO4 | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 145°C (decomposes) | [2] |

| Boiling Point | 90°C at 17 mmHg | [2] |

| Solubility | Sparingly soluble in water, slightly soluble in methanol. | [2] |

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

| GHS Classification | |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Note: While some safety data sheets indicate "no data available" for GHS classification[2][3], other sources provide the above classification. It is prudent to handle the substance with the assumption that these hazards are present.

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.[4]

-

Skin Contact: Causes skin irritation.[4]

-

Eye Contact: Causes serious eye irritation.[4]

-

Ingestion: May be harmful if swallowed.[4]

Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial. The following PPE is recommended:

| PPE Category | Item | Specifications & Use |

| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required to protect against dust particles and splashes. |

| Hand Protection | Disposable Gloves | Nitrile gloves are recommended for handling. Change gloves immediately if contaminated.[5][6] |

| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing. |

| Respiratory Protection | Respirator | Use a NIOSH-approved respirator if ventilation is inadequate or when handling large quantities to avoid inhalation of dust.[3] |

Safe Handling Practices

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Use non-sparking tools.[3]

-

Wash hands thoroughly after handling.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Recommended storage temperatures are between 2-8°C.

-

For long-term storage as a powder, -20°C is recommended, and it can be stable for up to 3 years.[7]

-

Solutions should be stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[8]

-

Store away from incompatible materials. Specific chemical incompatibility data is limited, but it is prudent to avoid strong oxidizing agents.

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |

| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation persists.[2][3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[3]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[3]

-

Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Unsuitable Extinguishing Media: Do not use a water jet.[4]

-

Hazardous Combustion Products: Thermal decomposition may produce carbon oxides (CO, CO2) and nitrogen oxides (NOx).[4]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Stability and Reactivity

-

Reactivity: No specific reactivity data is available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: Heat, sources of ignition, and formation of dust.[4]

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may produce carbon and nitrogen oxides.[4] Studies on the closely related glutamic acid show that thermal decomposition occurs between 185°C and 280°C, primarily releasing water and some ammonia.[9][10]

Experimental Protocols and Visualizations

While specific experimental protocols for determining all the safety data for this compound are not publicly available, a general workflow for handling and safety assessment can be visualized.

General Laboratory Handling Workflow

Emergency Response Logical Relationship

Disposal Considerations

Dispose of this compound and its contaminated packaging in accordance with local, state, and federal regulations. Do not allow the material to be released into the environment.[3]

This technical guide is intended for use by qualified personnel trained in handling hazardous chemicals. The information provided is based on currently available data and should be used as a guide for safe handling practices. It is the responsibility of the user to implement appropriate safety measures and to comply with all applicable regulations.

References

- 1. H-Glu-OMe | 6384-08-3 [chemicalbook.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. peptide.com [peptide.com]

- 5. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]

- 6. safety.fsu.edu [safety.fsu.edu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the In Vitro Mechanisms of H-Glu(OMe)-OH: A Technical Guide Based on Current Evidence

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

H-Glu(OMe)-OH, or L-glutamic acid γ-methyl ester, is a derivative of the principal excitatory neurotransmitter, L-glutamic acid. While this molecule holds theoretical interest for its potential to modulate glutamatergic systems, a comprehensive review of the current scientific literature reveals a notable absence of direct in vitro studies elucidating its specific mechanism of action. There is a significant gap in the understanding of its interaction with neuronal receptors, its influence on intracellular signaling cascades, and its quantitative pharmacological profile.

This technical guide addresses this knowledge gap by providing a thorough overview of the available, albeit indirect, evidence. By examining the activities of structurally related compounds, namely L-glutamic acid diethyl ester (LGDE) and glutamic acid diethyl ester (GLADE), we can infer a putative mechanism of action for this compound. This document summarizes the key findings on these related molecules, presenting the available quantitative data and experimental protocols to guide future research in this area. The primary focus of the available data shifts from neuroactivity to antibacterial and anti-biofilm properties, highlighting a potential alternative therapeutic application for glutamic acid esters.

Postulated Neuroactive Mechanism of Action: An Evidence-Based Hypothesis

Direct experimental data on the neuroactive properties of this compound are currently unavailable. However, studies on the closely related compound, L-glutamic acid diethyl ester (LGDE), suggest a potential mechanism centered on the modulation of ionotropic glutamate (B1630785) receptors.

Hypothesized Interaction with Non-NMDA Receptors

Research has identified LGDE as a competitive antagonist of non-NMDA glutamate receptors, specifically the quisqualate subtype. This suggests that this compound, as a monoester of L-glutamic acid, may also exhibit an affinity for this class of receptors. The esterification of the gamma-carboxyl group could sterically hinder the binding to the glutamate recognition site on non-NMDA receptors, leading to an antagonistic effect.

The proposed mechanism involves this compound competing with endogenous L-glutamate for binding to the ligand-binding domain of non-NMDA receptors, such as AMPA and kainate receptors. By occupying the binding site without inducing the conformational change necessary for ion channel opening, this compound would prevent the influx of Na+ and Ca2+ ions, thereby inhibiting postsynaptic neuron depolarization.

Antibacterial and Anti-Biofilm Activity of a Related Compound: Glutamic Acid Diethyl Ester (GLADE)

While direct neuropharmacological data for this compound is lacking, a study on its close analog, glutamic acid diethyl ester (GLADE), provides concrete evidence of its in vitro biological activity in a different domain: microbiology. This research highlights the potential of glutamic acid esters as antibacterial and anti-biofilm agents.

Quantitative Data

The study quantified the antibacterial and anti-biofilm efficacy of GLADE against a panel of clinically relevant bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined, providing a clear measure of its potency.

| Bacterial Strain | Gram Type | MIC (mg/mL) | MBC (mg/mL) |

| Staphylococcus aureus (MSSA) | Gram-positive | 12.75 | 25.5 |

| Staphylococcus aureus (MRSA) | Gram-positive | 12.75 | 25.5 |

| Enterococcus faecalis | Gram-positive | 12.75 | 25.5 |

| Escherichia coli | Gram-negative | 25.5 | 51 |

| Klebsiella pneumoniae | Gram-negative | 25.5 | 51 |

| Pseudomonas aeruginosa | Gram-negative | 25.5 | 51 |

Data extracted from a study on glutamic acid diethyl ester (GLADE).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antibacterial activity of GLADE was assessed using the microdilution method in 96-well microtiter plates.

-

Bacterial Suspension Preparation: Bacterial strains were cultured in an appropriate broth medium to a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilutions: GLADE was serially diluted in the broth medium within the wells of the microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well was inoculated with the standardized bacterial suspension.

-

Incubation: The plates were incubated under appropriate conditions for 24 hours.

-

MIC Determination: The MIC was recorded as the lowest concentration of GLADE that completely inhibited visible bacterial growth.

-

MBC Determination: Aliquots from the wells showing no visible growth were subcultured onto agar (B569324) plates. The MBC was defined as the lowest concentration that prevented any bacterial growth on the agar.

Assessment of Biofilm Formation

The influence of GLADE on bacterial biofilm formation was evaluated using the crystal violet staining method.

Future Directions and Conclusion

The current body of scientific literature does not provide a definitive in vitro mechanism of action for this compound in a neuropharmacological context. The available data on related compounds, however, opens up two distinct avenues for future investigation:

-

Neuroactivity: Based on the antagonistic properties of LGDE at non-NMDA receptors, it is imperative to conduct in vitro studies to directly assess the binding affinity of this compound to AMPA, kainate, and NMDA receptors. Electrophysiological studies, such as patch-clamp recordings on cultured neurons, would be crucial to determine whether this compound acts as an agonist, antagonist, or allosteric modulator of these receptors.

-

Antimicrobial Properties: The demonstrated antibacterial and anti-biofilm activity of GLADE suggests that this compound may possess similar properties. Future research should include MIC and MBC testing of this compound against a broad spectrum of pathogenic bacteria and fungi. Elucidating the precise mechanism of its antimicrobial action, whether through membrane disruption, enzymatic inhibition, or other pathways, would be a valuable contribution.

Commercial Suppliers and Technical Guide for L-Glutamic Acid γ-Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Glutamic acid γ-methyl ester, a key derivative of L-glutamic acid used in a variety of research and development applications. This document details commercial suppliers, key technical data, relevant biological pathways, and experimental protocols to support its use in the laboratory.

Commercial Availability

L-Glutamic acid γ-methyl ester (CAS No: 1499-55-4) is readily available from a range of chemical suppliers. The purity and available quantities vary by supplier, and it is recommended to request a certificate of analysis for specific batch information. A summary of prominent commercial suppliers is provided in the table below.

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | ≥99%[1][2][3] | 5g, 25g |

| Thermo Scientific Chemicals (Alfa Aesar) | 99%[4][5] | 5g, 25g, 100g |

| Chem-Impex International | ≥98.5% (HPLC)[6] | Inquire for details |

| Santa Cruz Biotechnology | Inquire for details | Inquire for details |

| J & K SCIENTIFIC LTD. | 98%[7] | 5g, 25g |

| TCI (Shanghai) Development Co., Ltd. | >98.0% (T)[7] | 5g, 25g |